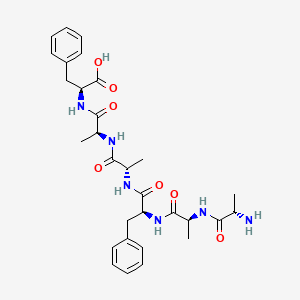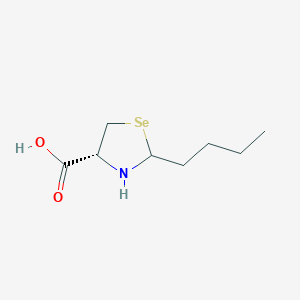
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxypropane-1,3-diol;methanesulfonic acid is a chemical compound with the molecular formula C5H12O4. It is known for its applications in various chemical reactions and industrial processes. This compound is often used in organic synthesis and has significant importance in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypropane-1,3-diol can be synthesized through the reaction of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the condensation of acetone and methanol to form the desired product. The reaction conditions include maintaining a controlled temperature and using an appropriate acid catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethoxypropane-1,3-diol involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of 2,2-Dimethoxypropane-1,3-diol, which can be used in further chemical synthesis and industrial applications .
Applications De Recherche Scientifique
2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate compounds that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: A related compound with similar chemical properties but different applications.
1,3-Dihydroxyacetone dimethyl acetal: Another similar compound used in organic synthesis.
2,2-Dimethoxy-1,3-propanediol: A compound with similar structure and reactivity.
Uniqueness
2,2-Dimethoxypropane-1,3-diol is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form different products sets it apart from other similar compounds .
Propriétés
Numéro CAS |
848470-41-7 |
|---|---|
Formule moléculaire |
C7H20O10S2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2,2-dimethoxypropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C5H12O4.2CH4O3S/c1-8-5(3-6,4-7)9-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4) |
Clé InChI |
UTSKCTZBTFFBPU-UHFFFAOYSA-N |
SMILES canonique |
COC(CO)(CO)OC.CS(=O)(=O)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)


![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)

![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)





![5-Iodo-1-[2-(propan-2-yl)cyclohexyl]-1H-tetrazole](/img/structure/B14177505.png)
